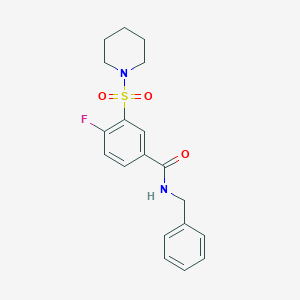![molecular formula C19H15IN2O3 B5208870 N-(2-furylmethyl)-2-[(4-iodobenzoyl)amino]benzamide](/img/structure/B5208870.png)
N-(2-furylmethyl)-2-[(4-iodobenzoyl)amino]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-furylmethyl)-2-[(4-iodobenzoyl)amino]benzamide, also known as FIPI, is a small molecule inhibitor that has been extensively studied in the field of pharmacology and biochemistry. It is a potent inhibitor of phospholipase D (PLD), an enzyme that plays a crucial role in various cellular processes.
作用机制
N-(2-furylmethyl)-2-[(4-iodobenzoyl)amino]benzamide exerts its inhibitory effects on PLD by binding to its catalytic domain and preventing its activation. PLD is an enzyme that catalyzes the hydrolysis of phosphatidylcholine to generate phosphatidic acid (PA), which is a crucial signaling molecule involved in various cellular processes. This compound inhibits this process by preventing the formation of PA, which in turn affects various downstream signaling pathways.
Biochemical and Physiological Effects
The inhibition of PLD by this compound has several biochemical and physiological effects. It affects various cellular processes such as membrane trafficking, cytoskeletal rearrangement, and cell proliferation. It also affects various signaling pathways such as the mTOR pathway, which is involved in cell growth and proliferation. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
N-(2-furylmethyl)-2-[(4-iodobenzoyl)amino]benzamide has several advantages for lab experiments. It is a potent and specific inhibitor of PLD, which makes it an ideal tool for studying the role of PLD in various cellular processes. It is also easy to use and can be applied to various experimental systems such as cell culture, animal models, and human tissue samples. However, this compound also has some limitations. It is a small molecule inhibitor, which means that it may have off-target effects on other enzymes. It is also not suitable for long-term studies as it may have toxic effects on cells.
未来方向
There are several future directions for the study of N-(2-furylmethyl)-2-[(4-iodobenzoyl)amino]benzamide and its effects on PLD. One direction is to investigate the role of PLD in various diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders. Another direction is to develop more potent and specific inhibitors of PLD that can be used in clinical settings. The development of new techniques such as CRISPR/Cas9 gene editing can also be used to investigate the role of PLD in various cellular processes. Overall, the study of this compound and its effects on PLD has the potential to lead to new insights into the role of this enzyme in various diseases and to the development of new therapeutic strategies.
合成方法
N-(2-furylmethyl)-2-[(4-iodobenzoyl)amino]benzamide is synthesized through a multi-step process involving several chemical reactions. The first step involves the synthesis of 4-iodobenzoyl chloride, which is then reacted with 2-aminobenzamide to obtain N-(4-iodobenzoyl)-2-aminobenzamide. In the next step, this compound is reacted with 2-(bromomethyl)furan to obtain this compound (this compound). The final product is then purified using column chromatography.
科学研究应用
N-(2-furylmethyl)-2-[(4-iodobenzoyl)amino]benzamide has been extensively studied in the field of pharmacology and biochemistry due to its potent inhibitory effects on PLD. It has been used in various in vitro and in vivo experiments to investigate the role of PLD in various cellular processes such as membrane trafficking, cytoskeletal rearrangement, and cell proliferation. This compound has also been used to study the effects of PLD inhibition on various diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders.
属性
IUPAC Name |
N-(furan-2-ylmethyl)-2-[(4-iodobenzoyl)amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15IN2O3/c20-14-9-7-13(8-10-14)18(23)22-17-6-2-1-5-16(17)19(24)21-12-15-4-3-11-25-15/h1-11H,12H2,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQMSJTRLVNYMSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=CC=CO2)NC(=O)C3=CC=C(C=C3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15IN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-benzyl-1,3-oxazole-4-carboxamide](/img/structure/B5208791.png)



![2-[4-(3-furylmethyl)-1-piperazinyl]pyrimidine](/img/structure/B5208824.png)

![N~1~-[2-(benzylthio)ethyl]-N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5208849.png)

![2-{[2-(3,4-dichlorophenyl)-2-oxoethyl]thio}-6-methyl-4-(5-methyl-2-furyl)nicotinonitrile](/img/structure/B5208862.png)
![2-[(3-chlorobenzyl)thio]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B5208872.png)
![2-[4-(4-methyl-1-piperidinyl)-3-nitrobenzylidene]-1H-indene-1,3(2H)-dione](/img/structure/B5208875.png)
![ethyl 2-[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoate](/img/structure/B5208883.png)
![ethyl 4-[(3,5-dinitro-2-pyridinyl)amino]benzoate](/img/structure/B5208889.png)